Tetrabromophenolphthalein Ethyl Ester Potassium Salt

Übersicht

Beschreibung

Tetrabromophenolphthalein Ethyl Ester Potassium Salt is a chemical compound with the molecular formula C22H13Br4KO4. It is commonly used as a reagent for the detection of proteins and as an indicator for ion-pair extraction titration . The compound is known for its distinctive color changes, which make it useful in various analytical applications.

Vorbereitungsmethoden

Tetrabromophenolphthalein Ethyl Ester Potassium Salt is typically synthesized through a multi-step process. The initial step involves the reaction of tetrabromophenolphthalein with ethanol to form tetrabromophenolphthalein ethyl ester. This intermediate is then reacted with potassium hydroxide to produce the final compound . The reaction conditions generally involve controlled temperatures and specific solvent environments to ensure high yield and purity.

Analyse Chemischer Reaktionen

Tetrabromophenolphthalein Ethyl Ester Potassium Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various brominated phenolic derivatives.

Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of alkynes to alkenes.

Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Protein Detection

TBPEK serves as a reagent for the detection of proteins. It is particularly useful in assays where visual indicators are necessary for quantifying protein concentrations. The compound can be employed in various biochemical techniques, including:

- Western Blotting : TBPEK is utilized to visualize proteins separated by gel electrophoresis.

- Enzyme-Linked Immunosorbent Assay (ELISA) : The compound aids in detecting specific proteins through colorimetric changes.

Ion-Pair Extraction Titration

As an indicator for ion-pair extraction titration, TBPEK facilitates the determination of ion concentrations in solutions. This application is crucial in environmental chemistry for analyzing pollutants and other ionic species.

Flow Cytometry and Immunohistochemistry

TBPEK is also applicable in flow cytometry and immunohistochemistry (IHC). In flow cytometry, it helps in the analysis of cell populations based on specific markers. For IHC, TBPEK can be used to visualize the presence of target proteins within tissue samples.

Data Table: Summary of Applications

| Application Type | Description | Techniques Used |

|---|---|---|

| Protein Detection | Visualizing protein presence and quantification | Western Blotting, ELISA |

| Ion-Pair Extraction Titration | Determining ion concentrations in solutions | Titration methods |

| Flow Cytometry | Analyzing cell populations based on specific markers | Flow cytometry |

| Immunohistochemistry | Visualizing proteins in tissue samples | IHC techniques |

Case Study 1: Protein Quantification Using TBPEK

In a study published by Thermo Scientific, TBPEK was used to detect proteins in serum samples through ELISA. The results demonstrated a high correlation between TBPEK readings and traditional methods, confirming its reliability as a protein indicator.

Case Study 2: Environmental Analysis

Research conducted on water samples from industrial sites utilized TBPEK for ion-pair extraction titration to quantify heavy metal ions. The findings indicated that TBPEK effectively improved the accuracy of ion concentration measurements compared to other indicators.

Wirkmechanismus

The mechanism of action of potassium tetrabromophenolphthalein ethyl ester primarily involves its ability to form colored complexes with specific ions or molecules. This property is utilized in its role as an indicator and reagent. The molecular targets include proteins and cationic surfactants, where the compound binds to these targets and induces a color change that can be measured spectrophotometrically .

Vergleich Mit ähnlichen Verbindungen

Tetrabromophenolphthalein Ethyl Ester Potassium Salt is unique due to its specific bromination pattern and its ethyl ester functional group. Similar compounds include:

Tetrabromophenolphthalein: Lacks the ethyl ester group and has different solubility and reactivity properties.

Tetrabromophenolphthalein ethyl ester: Similar in structure but without the potassium salt, affecting its solubility and application.

Tetrabromophenolsulfonephthalein: Another brominated phenolphthalein derivative with different functional groups and applications.

These compounds share some analytical applications but differ in their specific uses and chemical properties, highlighting the uniqueness of potassium tetrabromophenolphthalein ethyl ester.

Biologische Aktivität

Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE) is a synthetic compound widely utilized in biochemical applications due to its unique properties. This article delves into its biological activity, synthesis, applications, and relevant research findings.

- Molecular Formula : CHBrKO

- Molecular Weight : 700.06 g/mol

- Melting Point : 270–276 °C

- Appearance : Blue to blue-black crystalline powder or granules

Synthesis

TBPE is synthesized through a multi-step process involving the reaction of tetrabromophenolphthalein with ethanol to form the ethyl ester, followed by treatment with potassium hydroxide to yield the potassium salt. The synthesis has been optimized to improve yield and efficiency, with various methods reported achieving yields between 45% and 89% depending on conditions used .

TBPE acts primarily as a reagent for detecting proteins and cationic surfactants. Its mechanism involves forming colored complexes with these molecules, allowing for spectrophotometric measurement. This property is crucial in various biochemical assays and diagnostic procedures .

Protein Detection

TBPE is extensively used in assays for protein detection due to its ability to form stable complexes with proteins. This application is particularly significant in biochemical research and clinical diagnostics, where accurate protein quantification is essential.

Ion-Pair Extraction Titration

In analytical chemistry, TBPE serves as an indicator in ion-pair extraction titrations, facilitating the determination of various analytes in complex mixtures. Its sensitivity to changes in ionic environment makes it a valuable tool in quality control processes across different industries .

Case Studies

- Opium Detection Kit : TBPE has been incorporated into detection kits for opiate alkaloids. The presence of opium results in a distinct color change when TBPE is added to the solution, demonstrating its utility in forensic applications .

- Environmental Monitoring : Research has shown that TBPE can be used to detect cationic surfactants in environmental samples, highlighting its role in assessing water quality and pollution levels .

Comparative Analysis

| Compound Name | Application Area | Unique Features |

|---|---|---|

| Tetrabromophenolphthalein | General indicator | Lacks ethyl ester; different solubility |

| Tetrabromophenolsulfonephthalein | Analytical chemistry | Different functional groups; varied applications |

| TBPE (this compound) | Protein detection, titration | Enhanced solubility and specificity due to ethyl ester |

Research Findings

Recent studies have focused on optimizing the conditions for TBPE's synthesis and its application in various analytical techniques:

- A study reported improved yields of TBPE through modified esterification processes, enhancing its availability for research applications .

- Flow analysis methods utilizing TBPE have shown increased sensitivity for detecting bioactive compounds in food matrices, emphasizing its versatility beyond traditional laboratory settings .

Eigenschaften

CAS-Nummer |

62637-91-6 |

|---|---|

Molekularformel |

C22H14Br4KO4 |

Molekulargewicht |

701.1 g/mol |

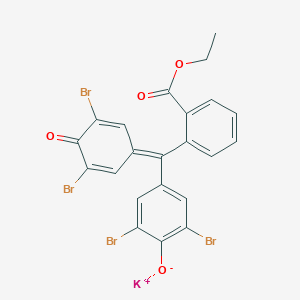

IUPAC-Name |

potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate |

InChI |

InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3; |

InChI-Schlüssel |

RHOVEHKFIRCEQZ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |

Isomerische SMILES |

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |

Kanonische SMILES |

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br.[K] |

Key on ui other cas no. |

62637-91-6 |

Verwandte CAS-Nummern |

1176-74-5 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.